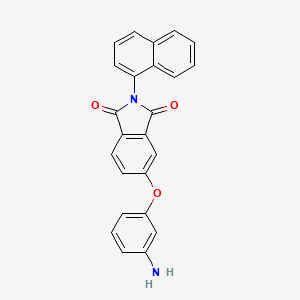![molecular formula C17H20N2O6 B11534412 Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534412.png)
Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known by its systematic name, is a complex organic compound with the following chemical formula : this compound, also known by its systematic name, is a complex organic compound with the following chemical formula: C18H20N2O7 . Let’s break down its structure:
- The core of the compound is a tetrahydropyrimidine ring, which consists of a six-membered ring containing four carbon atoms and two nitrogen atoms.
- Attached to this ring, we have a phenyl group (C6H5), which further bears two ethoxy (C2H5O) groups.
- Additionally, there’s a carboxylate group (CO2-) and a methyl ester (CH3OCO) group.
Preparation Methods
The synthetic routes for this compound involve several steps
- Starting Material : Methyl 4-hydroxy-3-methoxybenzoate (also known as methyl gallate) serves as the starting material.
- Reaction with Ethyl Bromoacetate : Methyl gallate reacts with ethyl bromoacetate in the presence of a base (usually K2CO3) to form the desired compound. The reaction proceeds via an esterification process.
- Solvent and Conditions : The reaction typically occurs in acetone at elevated temperatures (around 65 °C) over 24 hours.
- Isolation : After completion, acetone is removed by steam distillation, and the product is extracted using ethyl acetate .
Chemical Reactions Analysis
- Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can convert the phenyl group to a carboxylic acid.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
- Substitution : The phenyl group can undergo electrophilic aromatic substitution reactions.
- Major Products : The products depend on the specific reaction conditions, but they may include carboxylic acids, alcohols, or substituted derivatives.
Scientific Research Applications
- Chemistry : The compound’s unique structure makes it interesting for synthetic chemists studying organic reactions and functional group transformations.
- Biology and Medicine : Researchers explore its potential as a drug candidate due to its diverse reactivity and potential biological activity.
- Industry : It could find applications in the synthesis of other compounds or as a building block for more complex molecules.
Mechanism of Action
- Targets : The compound’s effects likely involve interactions with cellular receptors or enzymes.
- Pathways : Further studies are needed to elucidate the specific pathways affected by this compound.
Comparison with Similar Compounds
- Uniqueness : Its combination of a tetrahydropyrimidine ring, phenyl group, and ethoxy substituents sets it apart.
- Similar Compounds : While I don’t have a specific list, related compounds may include other pyrimidine derivatives or phenyl-substituted esters.
Properties
Molecular Formula |
C17H20N2O6 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
methyl 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H20N2O6/c1-4-24-13(20)9-25-12-7-5-11(6-8-12)15-14(16(21)23-3)10(2)18-17(22)19-15/h5-8,15H,4,9H2,1-3H3,(H2,18,19,22) |
InChI Key |
KXLYGVCUBQFBET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2Z)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534330.png)
![N'-{(E)-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-4-nitrobenzohydrazide](/img/structure/B11534331.png)
![(5E)-2-(3-methylanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11534343.png)
![5-(3,5-dimethylpiperazin-1-yl)-N-[2-(2-methylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11534347.png)
![N-[2-(furan-2-carbonylamino)ethyl]furan-2-carboxamide](/img/structure/B11534351.png)

![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11534380.png)
![2,4-Dimethoxy-N'-[(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-YL]methylidene]benzohydrazide](/img/structure/B11534384.png)
![4-methyl-2-[(E)-{[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11534392.png)
![1-(3-Methoxyphenyl)-3-[4-(phenylsulfonyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11534400.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11534401.png)

![2-[(2-Fluorophenyl)hydrazono]-3-imino-3-morpholino-propionitrile](/img/structure/B11534410.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11534414.png)
